REACTION_CXSMILES
|
[O:1]1CCN=[CH:2]1.[F:6][C:7]1[CH:8]=[C:9]([CH:13]=[CH:14][CH:15]=1)[C:10]([OH:12])=[O:11].[Li]C(CC)C.CN(C=O)C>C1COCC1>[F:6][C:7]1[CH:15]=[CH:14][CH:13]=[C:9]2[C:8]=1[CH:2]([OH:1])[O:11][C:10]2=[O:12]
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Name
|
|
Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
|
O1C=NCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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FC=1C=C(C(=O)O)C=CC1
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
29 mL
|
Type
|
reactant
|
Smiles
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[Li]C(C)CC
|
Name
|
|
Quantity
|
6.3 mL
|
Type
|
reactant
|
Smiles
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CN(C)C=O
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Control Type
|
UNSPECIFIED
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Setpoint
|
-78 °C
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Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at -78° C. for 2 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Tne reaction was then quenched with water (10 mL)
|
Type
|
STIRRING
|
Details
|
to stir for 12 hr
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
The layers were separated
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Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
the combined organic layer was concentrated in vacuo
|
Type
|
DISSOLUTION
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Details
|
Tnis material was dissolved in 5% KOH (50 mL)
|
Type
|
WASH
|
Details
|
the base layer was washed with Et2O (2×100 mL)
|
Type
|
CUSTOM
|
Details
|
to remove neutrals
|
Type
|
ADDITION
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Details
|
The resulting base layer was added to 0° C. solution of concentrated HCl (25 mL)
|
Type
|
EXTRACTION
|
Details
|
the resulting cold acidic solution was extracted with EtOAc (3×75 mL)
|
Type
|
CUSTOM
|
Details
|
Workup and drying
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C2C(OC(C2=CC=C1)=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |